molecular formula C10H10BrIO2 B13694626 Isopropyl 2-Bromo-5-iodobenzoate

Isopropyl 2-Bromo-5-iodobenzoate

Cat. No.: B13694626
M. Wt: 368.99 g/mol
InChI Key: BJWTXAZJSVYVFG-UHFFFAOYSA-N
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Description

Isopropyl 2-Bromo-5-iodobenzoate is a halogenated aromatic ester with a benzoate backbone substituted at positions 2 (bromo) and 5 (iodo), esterified with an isopropyl group. This compound is of interest in organic synthesis due to its dual halogen substituents, which enable regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitutions. Its ester group enhances solubility in organic solvents, while the halogens provide reactive handles for further derivatization.

Properties

Molecular Formula

C10H10BrIO2

Molecular Weight

368.99 g/mol

IUPAC Name

propan-2-yl 2-bromo-5-iodobenzoate

InChI

InChI=1S/C10H10BrIO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,1-2H3

InChI Key

BJWTXAZJSVYVFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-Bromo-5-iodobenzoate typically involves the esterification of 2-Bromo-5-iodobenzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-Bromo-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling, where it forms carbon-carbon bonds with alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 2-Bromo-5-iodobenzoic acid.

    Reduction: Formation of dehalogenated benzoates.

    Coupling: Formation of alkynylated benzoates.

Scientific Research Applications

Isopropyl 2-Bromo-5-iodobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Materials Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Isopropyl 2-Bromo-5-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound for research in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Isopropyl 2-Bromo-5-iodobenzoate:

Compound Name CAS Number Molecular Formula Key Functional Groups Substituents
This compound Not provided C₁₀H₁₀BrIO₂ Ester, Br, I Br (C2), I (C5), isopropyl ester
Methyl 2-Amino-5-iodobenzoate 77317-55-6 C₈H₈INO₂ Ester, NH₂, I NH₂ (C2), I (C5), methyl ester
5-Bromo-2-iodobenzonitrile 121554-10-7 C₇H₃BrIN Nitrile, Br, I Br (C5), I (C2), nitrile (C1)
Isopropyl Isothiocyanate 2253-73-8 C₄H₇NS Isothiocyanate Isopropyl group
Key Observations:
  • Functional Group Diversity: The target compound’s ester group contrasts with the nitrile in 5-Bromo-2-iodobenzonitrile (electron-withdrawing, polar) and the isothiocyanate in Isopropyl Isothiocyanate (electrophilic, reactive toward amines) . Methyl 2-Amino-5-iodobenzoate replaces bromine with an amino group, increasing nucleophilicity at C2 while retaining iodine at C5 .
  • Halogen Positioning :

    • Both this compound and 5-Bromo-2-iodobenzonitrile feature halogens at C2 and C5, but their electronic environments differ due to the nitrile vs. ester groups.
Cross-Coupling Reactions :
  • The bromine and iodine in this compound allow sequential coupling (e.g., Suzuki-Miyaura with bromine first, followed by iodine).
  • In contrast, 5-Bromo-2-iodobenzonitrile’s nitrile group directs coupling reactions to specific positions due to its electron-withdrawing nature .
Nucleophilic Substitution :
  • Methyl 2-Amino-5-iodobenzoate’s amino group facilitates electrophilic substitutions (e.g., diazotization), unlike the bromine in the target compound .
Thermal Stability :
  • Isopropyl esters (e.g., target compound) typically exhibit higher thermal stability than methyl esters (e.g., Methyl 2-Amino-5-iodobenzoate) due to the bulky isopropyl group reducing hydrolysis rates.

Physical Properties and Solubility

While detailed experimental data (e.g., melting points, logP) are unavailable in the provided sources, inferences can be made:

  • Polarity: 5-Bromo-2-iodobenzonitrile (nitrile) > this compound (ester) > Methyl 2-Amino-5-iodobenzoate (ester + NH₂).
  • Solubility : The isopropyl ester group enhances lipid solubility compared to methyl esters or nitriles.

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